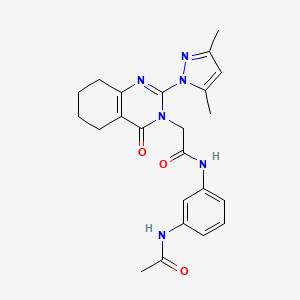

N-(3-acetamidophenyl)-2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-oxo-5,6,7,8-tetrahydroquinazolin-3(4H)-yl)acetamide

描述

N-(3-acetamidophenyl)-2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-oxo-5,6,7,8-tetrahydroquinazolin-3(4H)-yl)acetamide is a heterocyclic compound featuring a tetrahydroquinazolinone core fused with a pyrazole moiety and an acetamide-substituted phenyl group. The tetrahydroquinazolinone scaffold contributes rigidity and hydrogen-bonding capacity, while the 3,5-dimethylpyrazole group enhances lipophilicity and metabolic stability. The 3-acetamidophenyl substituent may influence solubility and intermolecular interactions, such as π-π stacking or hydrogen bonding, critical for binding affinity .

Synthesis of this compound likely involves multi-step reactions, including cyclocondensation of aminopyrazoles with carbonyl precursors, followed by acetamide functionalization. Structural characterization via X-ray crystallography (using programs like SHELXL ) would confirm its conformation and packing, while spectroscopic techniques (FT-IR, NMR, LCMS) validate purity and regiochemistry .

属性

IUPAC Name |

N-(3-acetamidophenyl)-2-[2-(3,5-dimethylpyrazol-1-yl)-4-oxo-5,6,7,8-tetrahydroquinazolin-3-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26N6O3/c1-14-11-15(2)29(27-14)23-26-20-10-5-4-9-19(20)22(32)28(23)13-21(31)25-18-8-6-7-17(12-18)24-16(3)30/h6-8,11-12H,4-5,9-10,13H2,1-3H3,(H,24,30)(H,25,31) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGKKGBQGOREFLI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C2=NC3=C(CCCC3)C(=O)N2CC(=O)NC4=CC=CC(=C4)NC(=O)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26N6O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

434.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

N-(3-acetamidophenyl)-2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-oxo-5,6,7,8-tetrahydroquinazolin-3(4H)-yl)acetamide is a complex organic compound belonging to the class of quinazoline derivatives. Its unique structure combines multiple functional groups such as acetamide, pyrazole, and quinazoline moieties, which contribute to its potential biological activities. This article explores the biological activity of this compound based on existing research findings.

Chemical Structure

The chemical formula for this compound is . The structural complexity suggests a multifaceted interaction profile with biological targets.

Biological Activity Overview

The biological activities of compounds containing quinazoline and pyrazole structures are well-documented. These compounds exhibit a broad spectrum of biological effects, including:

- Anticancer properties

- Antimicrobial activity

- Anti-inflammatory effects

- Antiviral effects

The biological activity of N-(3-acetamidophenyl)-2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-oxo-5,6,7,8-tetrahydroquinazolin-3(4H)-yl)acetamide is primarily attributed to its quinazoline and pyrazole components. Quinazolines are known to interact with various enzymes and receptors, influencing pathways related to cell growth and apoptosis. Pyrazoles also exhibit diverse biological activities through mechanisms such as enzyme inhibition and receptor modulation.

Table 1: Comparative Biological Activities of Similar Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 2-Aminobenzamide | Contains an amine group on a benzene ring | Anticancer properties |

| 4-Oxoquinazoline | Lacks the pyrazole but retains the quinazoline core | Antimicrobial activity |

| 3-Acetylquinazoline | Acetyl group replaces the acetamido group | Potential anti-inflammatory effects |

This table illustrates that compounds with similar structural features have demonstrated significant biological activities.

Case Studies

Several studies have investigated quinazoline and pyrazole derivatives for their pharmacological properties:

- Anticancer Activity : A study found that certain quinazoline derivatives exhibited potent anticancer activity against various cancer cell lines by inducing apoptosis through the activation of caspase pathways.

- Antimicrobial Effects : Research indicated that pyrazole derivatives showed promising results against bacterial strains, with some compounds displaying minimum inhibitory concentrations (MIC) comparable to established antibiotics.

- Anti-inflammatory Properties : Compounds with pyrazole moieties have been shown to inhibit pro-inflammatory cytokines in vitro, suggesting potential therapeutic applications in inflammatory diseases.

Molecular Docking Studies

Molecular docking studies can provide insights into the binding affinities of N-(3-acetamidophenyl)-2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-oxo-5,6,7,8-tetrahydroquinazolin-3(4H)-yl)acetamide with various biological targets. These studies often utilize software tools to predict how the compound interacts with proteins involved in disease processes.

相似化合物的比较

Comparison with Structurally Similar Compounds

Structural Features and Functional Group Analysis

The target compound shares structural motifs with several analogs, as outlined in Table 1 .

Key Observations :

- Pyrazole vs. Thiazole Rings : The target’s pyrazole moiety (3,5-dimethyl) offers better metabolic stability compared to thiazole-containing analogs, which may undergo oxidation more readily. The dimethyl groups also reduce steric hindrance relative to bulkier substituents (e.g., isopropylphenyl in ).

- Acetamide vs. Nitro groups, while electron-withdrawing, may confer toxicity risks .

- Core Rigidity: Tetrahydroquinazolinone’s fused bicyclic system imposes greater conformational restraint than monocyclic thiazolidinones, favoring selective interactions with biological targets.

Physicochemical and Crystallographic Properties

- Hydrogen Bonding : The target’s acetamide and pyrazole groups likely form N–H···O and C–H···O interactions, creating a 2D hydrogen-bonded network in the crystal lattice. This contrasts with nitro-substituted analogs, where nitro···π interactions dominate .

- Solubility : The acetamide group improves aqueous solubility compared to chlorophenyl- or nitro-substituted analogs, which exhibit higher logP values .

- Thermal Stability: Tetrahydroquinazolinones generally display higher melting points (>200°C) than thiazolidinones due to stronger intermolecular forces .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。